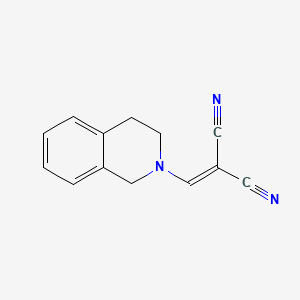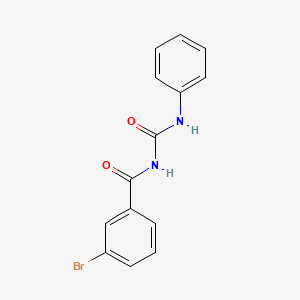
3-Bromo-n-(phenylcarbamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-n-(phenylcarbamoyl)benzamide: is an organic compound with the molecular formula C13H10BrNO. It is a derivative of benzamide, where a bromine atom is substituted at the third position of the benzene ring, and a phenylcarbamoyl group is attached to the nitrogen atom of the benzamide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-n-(phenylcarbamoyl)benzamide typically involves the bromination of benzamide followed by the introduction of the phenylcarbamoyl group. One common method is the reaction of 3-bromobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-n-(phenylcarbamoyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Amidation: The compound can participate in amidation reactions to form more complex amide structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-n-(phenylcarbamoyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development .
Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its unique structure allows for the modification of material properties, such as thermal stability and mechanical strength .
Mecanismo De Acción
The mechanism of action of 3-Bromo-n-(phenylcarbamoyl)benzamide in biological systems involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparación Con Compuestos Similares
3-Bromo-N-phenylbenzamide: Similar in structure but lacks the carbamoyl group, which may result in different chemical and biological properties.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a sulfonamide group instead of a carbamoyl group, leading to different reactivity and applications.
Uniqueness: 3-Bromo-n-(phenylcarbamoyl)benzamide is unique due to the presence of both bromine and phenylcarbamoyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields, distinguishing it from other similar compounds .
Propiedades
Número CAS |
56437-97-9 |
|---|---|
Fórmula molecular |
C14H11BrN2O2 |
Peso molecular |
319.15 g/mol |
Nombre IUPAC |
3-bromo-N-(phenylcarbamoyl)benzamide |
InChI |
InChI=1S/C14H11BrN2O2/c15-11-6-4-5-10(9-11)13(18)17-14(19)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18,19) |
Clave InChI |
JRYJFWRTZYQSGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



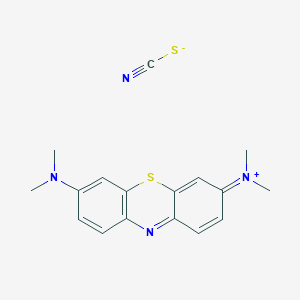
![1H-Pyrrole-2,4-dicarboxylicacid,3,5-dimethyl-,2-ethyl4-[2-(ethylamino)-2-oxoethyl]ester(9CI)](/img/structure/B13813388.png)
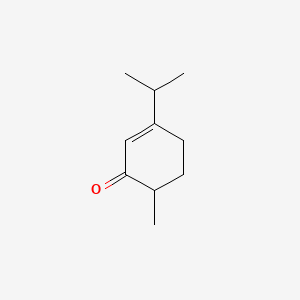
![2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride](/img/structure/B13813399.png)
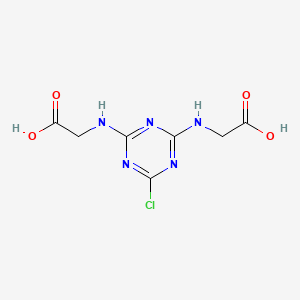
![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)
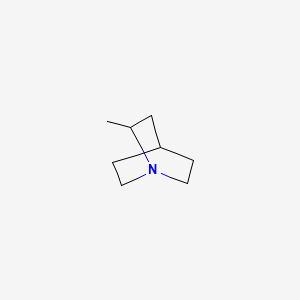
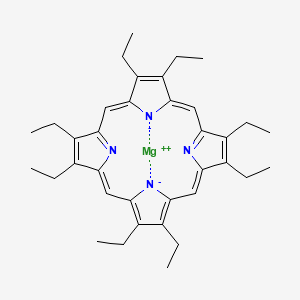
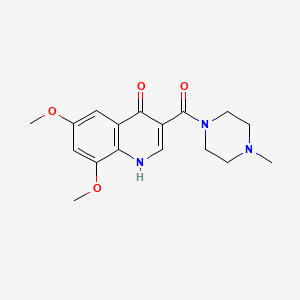
![9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)
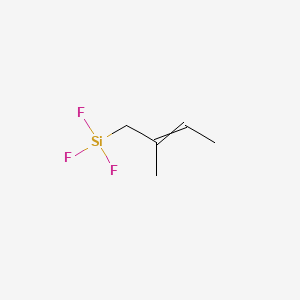
![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)
